
1,4-Diaminobutane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diaminobutane-2,3-diol is an organic compound with the molecular formula C₄H₁₂N₂O₂ It is a diamine and diol, meaning it contains both amine and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diaminobutane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of 2,3-diaminobutane-1,4-dione using a suitable reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves biocatalytic processes. For example, the biocatalytic production of N-protected precursors followed by deprotection steps can be employed. This method is advantageous due to its specificity and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diaminobutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while substitution reactions can produce a variety of substituted amines and alcohols.
Wissenschaftliche Forschungsanwendungen
1,4-Diaminobutane-2,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-diaminobutane-2,3-diol involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the hydroxyl groups can participate in hydrogen bonding, further affecting molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diaminobutane:
2,3-Diaminobutane: Similar in structure but differs in the position of the amine groups.
1,4-Butanediol: Contains hydroxyl groups but lacks amine groups.
Uniqueness
1,4-Diaminobutane-2,3-diol is unique due to the presence of both amine and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. This dual functionality makes it a versatile compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C4H12N2O2 |
|---|---|
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
1,4-diaminobutane-2,3-diol |
InChI |
InChI=1S/C4H12N2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2,5-6H2 |
InChI-Schlüssel |
HYXRUUHQXNAFAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(CN)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)
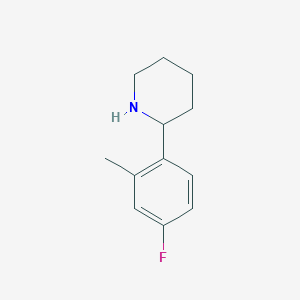
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene](/img/structure/B13596248.png)
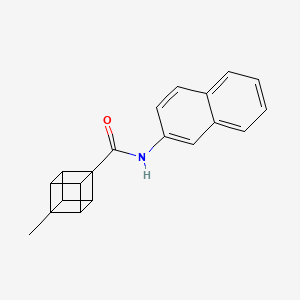

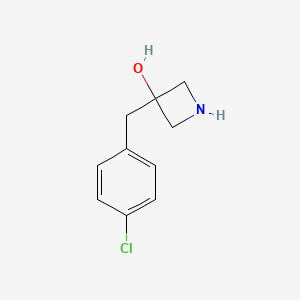
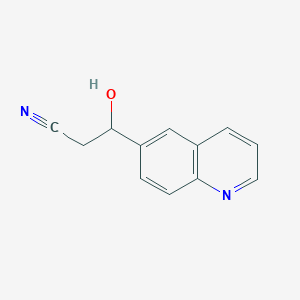
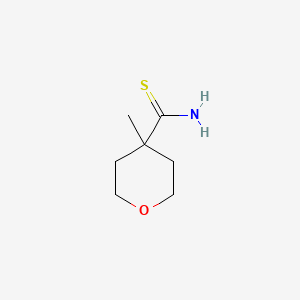


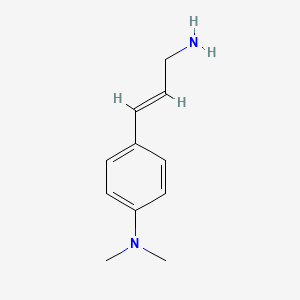

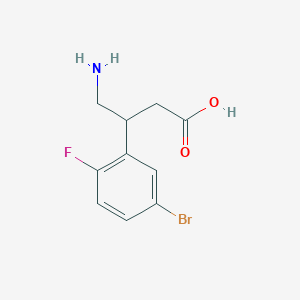
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)
